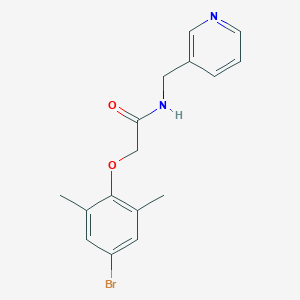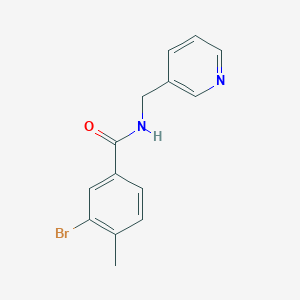
N-(2-furoyl)-N'-(4-methoxybenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furoyl)-N'-(4-methoxybenzyl)thiourea, commonly known as FMeBTU, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. FMeBTU is a thiourea derivative that is widely used as a coupling agent in peptide synthesis.
Wirkmechanismus
The mechanism of action of FMeBTU involves the activation of the carboxyl group of the amino acid by the formation of an O-acylisourea intermediate. This intermediate is then attacked by the amine group of the incoming amino acid, resulting in peptide bond formation. FMeBTU is known to be a highly efficient coupling agent due to its ability to stabilize the O-acylisourea intermediate.
Biochemical and Physiological Effects
FMeBTU has not been extensively studied for its biochemical and physiological effects. However, studies have shown that FMeBTU is non-toxic and does not have any significant adverse effects on cell viability or proliferation. FMeBTU has also been shown to be stable in a wide range of pH and temperature conditions, making it a suitable choice for peptide synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using FMeBTU in lab experiments are its high efficiency, low cost, and ease of use. FMeBTU is also stable in a wide range of conditions, making it suitable for a variety of peptide synthesis methods. However, FMeBTU has some limitations, including its solubility in some solvents and its tendency to form aggregates in solution. These limitations can be overcome by using appropriate solvents and optimizing reaction conditions.
Zukünftige Richtungen
For the use of FMeBTU include the synthesis of peptidomimetics, stapled peptides, and peptide-based vaccines. FMeBTU has significant potential for future research and development in the field of peptide synthesis.
Synthesemethoden
FMeBTU can be synthesized by the reaction of 4-methoxybenzyl isothiocyanate with 2-furoyl chloride in the presence of a base. The reaction yields FMeBTU as a white crystalline solid with a high purity level. This synthesis method is simple, efficient, and cost-effective, making FMeBTU a popular choice for peptide synthesis.
Wissenschaftliche Forschungsanwendungen
FMeBTU is widely used in peptide synthesis due to its ability to efficiently couple amino acids. It is used as a coupling agent in solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides and small proteins. FMeBTU has been shown to be more effective than other commonly used coupling agents such as HATU and HBTU. FMeBTU is also used in the synthesis of cyclic peptides, which are important in drug discovery and development.
Eigenschaften
Produktname |
N-(2-furoyl)-N'-(4-methoxybenzyl)thiourea |
|---|---|
Molekularformel |
C14H14N2O3S |
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
N-[(4-methoxyphenyl)methylcarbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-6-4-10(5-7-11)9-15-14(20)16-13(17)12-3-2-8-19-12/h2-8H,9H2,1H3,(H2,15,16,17,20) |
InChI-Schlüssel |
AQOJRFNLZUNMBK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(1-azepanylcarbonyl)phenyl]-4-(2-methoxyethoxy)benzamide](/img/structure/B267394.png)
![4-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267396.png)
![2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267397.png)
![3-(2-ethoxyethoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267398.png)
![2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B267401.png)
![2-methyl-N-{4-[(1-naphthylacetyl)amino]phenyl}propanamide](/img/structure/B267402.png)
![4-(2-methoxyethoxy)-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267404.png)
![3-ethoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B267406.png)
![3-bromo-4-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267408.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B267411.png)
![2-isobutoxy-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B267414.png)
![2-(4-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B267417.png)